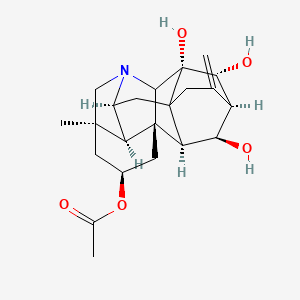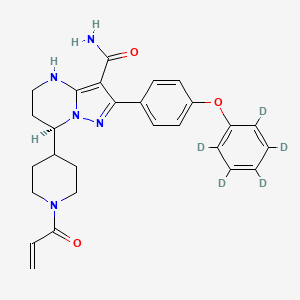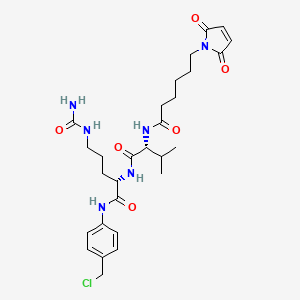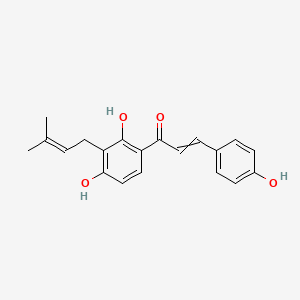
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin: is a naturally occurring sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antimycobacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves several steps, starting from naturally derived precursors. One common method involves the selective glycosylation of natural products, carbohydrates, and amino acids using bis-thiourea hydrogen-bond-donor catalysts. This method requires disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dichloromethane-soluble portion of Polygonum hydropiper. The process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects against various cancer cell lines, including K562, MCF-7, and Hela.
Medicine: Exhibits significant antiviral activities against H1N1 and H3N2 influenza viruses.
Industry: Potential use in the development of new antimicrobial agents due to its antimycobacterial activity.
Wirkmechanismus
The mechanism of action of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also inhibits viral replication by interfering with viral polymerases .
Vergleich Mit ähnlichen Verbindungen
Britanin: Another sesquiterpene lactone with similar biological activities.
Pulchellin: A related compound with comparable cytotoxic and antiviral properties.
Uniqueness: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin stands out due to its unique structural features, such as the absence of acetoxy groups at positions 2 and 6, which contribute to its distinct biological activities. Its potent cytotoxicity and broad-spectrum antiviral activity make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(8aS)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10?,11?,12?,13?,15-/m0/s1 |
InChI-Schlüssel |
BOPADYWRUULRBD-HCPUFZFOSA-N |
Isomerische SMILES |
CC1CC2C(C[C@]3(C1CCC3O)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















